molecular formula C46H95O8P B1226660 2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol CAS No. 42274-15-7

2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol

Cat. No.: B1226660
CAS No.: 42274-15-7
M. Wt: 807.2 g/mol
InChI Key: AFYVWQWWQKSZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol is a complex organic compound with the molecular formula C46H95O8P and a molecular weight of 807.229. This compound is known for its unique structure, which includes multiple methyl groups and long hydrocarbon chains, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol involves several steps. The starting materials typically include 3,7,11,15-tetramethylhexadecanol and glycerol derivatives. The synthetic route involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and multiple functional groups allow it to interact with cellular membranes, proteins, and enzymes. These interactions can modulate various biochemical processes, including signal transduction, enzyme activity, and membrane fluidity .

Comparison with Similar Compounds

2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of long hydrocarbon chains and multiple functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

42274-15-7

Molecular Formula

C46H95O8P

Molecular Weight

807.2 g/mol

IUPAC Name

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 2,3-dihydroxypropyl hydrogen phosphate

InChI

InChI=1S/C46H95O8P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-51-35-46(36-54-55(49,50)53-34-45(48)33-47)52-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-48H,11-36H2,1-10H3,(H,49,50)

InChI Key

AFYVWQWWQKSZEV-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(CO)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(CO)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol
2,3-PG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.